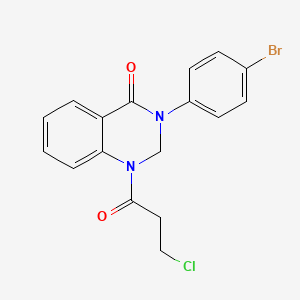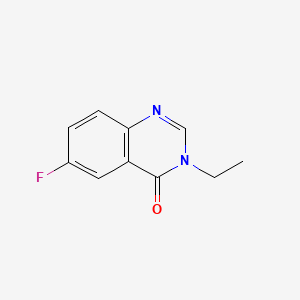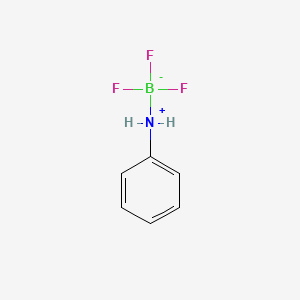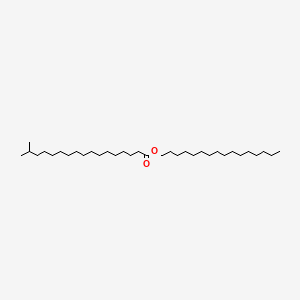![molecular formula C28H30N2P2 B13776042 (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane typically involves the reaction of (2S,3S)-butane-2,3-diamine with chlorodiphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of a suitable reducing agent.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile or electrophile, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.
科学的研究の応用
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用機序
The mechanism by which (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane exerts its effects involves coordination to a metal center, forming a chiral complex. This complex can then participate in various catalytic cycles, inducing enantioselectivity in the resulting products. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
類似化合物との比較
Similar Compounds
(R,R)-1,2-Bis(diphenylphosphino)ethane (DPPE): Another chiral ligand used in asymmetric synthesis.
(R,R)-1,2-Bis(diphenylphosphino)cyclohexane (DPPX): Known for its high enantioselectivity in hydrogenation reactions.
(R,R)-1,2-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand with applications in cross-coupling reactions.
Uniqueness
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is unique due to its specific chiral environment, which allows for high enantioselectivity in a variety of catalytic reactions. Its versatility and effectiveness in inducing chirality make it a valuable tool in both academic and industrial settings.
特性
分子式 |
C28H30N2P2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(2S,3S)-2-N,3-N-bis(diphenylphosphanyl)butane-2,3-diamine |
InChI |
InChI=1S/C28H30N2P2/c1-23(29-31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30-32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24,29-30H,1-2H3/t23-,24-/m0/s1 |
InChIキー |
CWQVOKGGIVSYHN-ZEQRLZLVSA-N |
異性体SMILES |
C[C@@H]([C@H](C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C(C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


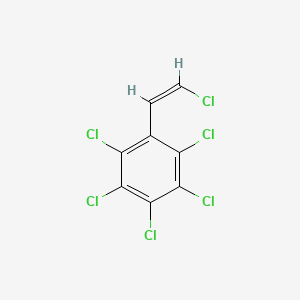
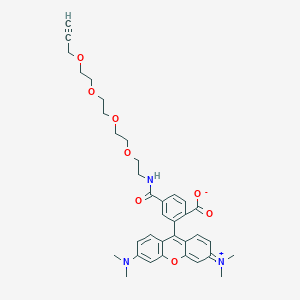

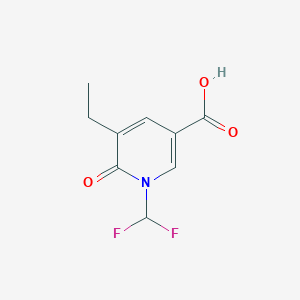
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
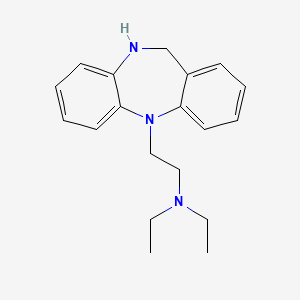

![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
